molecular formula C17H15BrN4O2S2 B11254160 1-(4-bromobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-(4-bromobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11254160
M. Wt: 451.4 g/mol
InChI Key: FWKJDUYZMWSAOZ-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, ethylsulfanyl, thiadiazole, and dihydropyridine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenylmethyl compound to introduce the bromophenyl group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the coupling of the thiadiazole derivative with a dihydropyridine carboxamide precursor under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management .

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1-[(4-CHLOROPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents. The combination of the ethylsulfanyl and thiadiazole groups also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H15BrN4O2S2

Molecular Weight

451.4 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C17H15BrN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)13-4-3-9-22(15(13)24)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23)

InChI Key

FWKJDUYZMWSAOZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

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